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Cefadroxil Sulfoxide as an Impurity

Cefadroxil sulfoxide is a known oxidative degradation product of the antibiotic Cefadroxil [1] [2]. It exists

as two distinct diastereomers, which are monitored as impurities in pharmaceutical quality control [1] [2].

The following table summarizes their key identifiers:

Diastereomer Name CAS Number Molecular Formula Molecular Weight (g/mol)

Cefadroxil R-sulfoxide [1] 182290-77-3 [1] C₁₆H₁₇N₃O₆S [1] 379.4 [1]

Cefadroxil S-sulfoxide [2] Information missing C₁₆H₁₇N₃O₆S [2] 379.4 [2]

These compounds are used as reference standards for analytical methods during drug development and

quality control to ensure the purity and safety of Cefadroxil formulations [1] [2].

A Proposed Workflow for DFT Studies

Although direct protocols for Cefadroxil sulfoxide are not available, the general workflow for conducting

DFT studies on such a molecule can be outlined based on standard computational chemistry practices. The
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diagram below illustrates this multi-stage process.

1. System Preparation

2. Calculation Setup

3. Execution & Analysis

Start: DFT Study of Cefadroxil Sulfoxide

Obtain 3D Molecular Structure

Geometry Optimization
(Initial Structure)

Select Functional & Basis Set
(e.g., B3LYP/6-31G(d,p))

Define Calculation Type
(e.g., Single Point, Frequency)

Run DFT Calculation

Analyze Output:
- Frontier Molecular Orbitals (HOMO/LUMO)

- Mulliken Charges
- Electrostatic Potential Maps

Interpret Results &
Validate with Experiment
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Click to download full resolution via product page

Here is a detailed breakdown of the steps shown in the workflow:

System Preparation

Molecular Structure: The starting 3D structure of Cefadroxil sulfoxide can be built using
computational chemistry software like Gaussian, Avogadro, or Schrodinger's Maestro. The

specific stereochemistry (R or S at the sulfoxide center) must be correctly defined [1] [2].
Geometry Optimization: The initial structure should undergo a geometry optimization calculation to

find its most stable conformation (lowest energy state) before performing more advanced
calculations.

Calculation Setup

Functional and Basis Set: This is a critical choice that determines the accuracy of the calculation.
Functional: The B3LYP hybrid functional is a widely used and reliable choice for organic

molecules.
Basis Set: The 6-31G(d,p) basis set is a good starting point for molecules containing C, H, N,

O, and S atoms, as it includes polarization functions on all atoms, which are important for
accurate geometry and electronic property prediction [3].

Calculation Type:
Single Point Energy: Calculation of electronic properties on a fixed, pre-optimized geometry.

Frequency Calculation: Essential to confirm that the optimized structure is at a true minimum
(no imaginary frequencies) and to calculate thermodynamic properties.

Execution and Analysis of Key Properties

Once the calculation is complete, analyze the output to obtain the following properties [3]:

Frontier Molecular Orbitals: The energy and shape of the Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy
gap is related to chemical stability and reactivity.

Mulliken Population Analysis: This helps identify atoms with high or low electron density, revealing
potential sites for nucleophilic or electrophilic attack, which is directly relevant to understanding

degradation pathways [3].
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Electrostatic Potential (ESP) Maps: These visualize the charge distribution across the molecule,

showing regions of negative (red) and positive (blue) potential, which can help predict intermolecular
interactions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s914230?utm_src=pdf-custom-synthesis
https://www.synzeal.com/en/cefadroxilr-sulfoxide-usp
https://www.cleanchemlab.com/Cefadroxil-S-sulfoxide-USP
https://www.europub.co.uk/articles/cefadroxil-drug-as-corrosion-inhibitor-for-aluminum-in-1-m-hcl-medium-experimental-and-theoretical-studies-A-414033
https://www.smolecule.com/products/b914230#cefadroxil-sulfoxide-density-functional-theory-calculations
https://www.smolecule.com/products/b914230#cefadroxil-sulfoxide-density-functional-theory-calculations
https://www.smolecule.com/products/b914230#cefadroxil-sulfoxide-density-functional-theory-calculations
https://www.smolecule.com/products/b914230#cefadroxil-sulfoxide-density-functional-theory-calculations
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s914230?utm_src=pdf-bulk
https://www.smolecule.com/products/s914230?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s914230?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

